![molecular formula C18H17ClN2O3S B12812885 Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups such as ethyl, chloro, methoxybenzyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of Functional Groups: The introduction of the chloro, methoxybenzyl, and methyl groups is achieved through various substitution reactions. For instance, the chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride. The methoxybenzyl group can be added through a nucleophilic substitution reaction using a methoxybenzyl halide and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, bases, and acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halides (e.g., thionyl chloride, phosphorus pentachloride), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., sulfuric acid, hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
科学的研究の応用
Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, anti-cancer, and antimicrobial agents.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
類似化合物との比較
Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives, such as:
Ethyl 4-chloro-2-(2-hydroxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: This compound has a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.
Ethyl 4-chloro-2-(2-methoxybenzyl)-5-ethylthieno[2,3-d]pyrimidine-6-carboxylate: The presence of an ethyl group instead of a methyl group can influence the compound’s physical and chemical properties.
Ethyl 4-bromo-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H17ClN2O3S |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
ethyl 4-chloro-2-[(2-methoxyphenyl)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3S/c1-4-24-18(22)15-10(2)14-16(19)20-13(21-17(14)25-15)9-11-7-5-6-8-12(11)23-3/h5-8H,4,9H2,1-3H3 |
InChIキー |
QLPAIOPDWBRDBZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CC3=CC=CC=C3OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
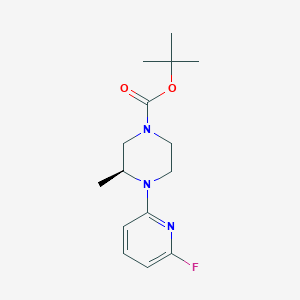
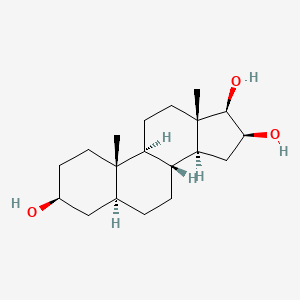
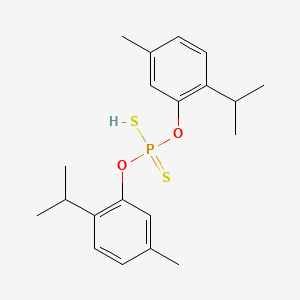
![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
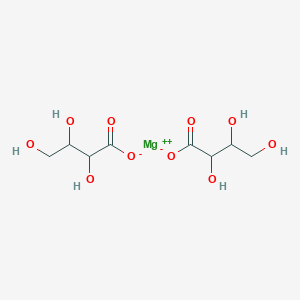
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
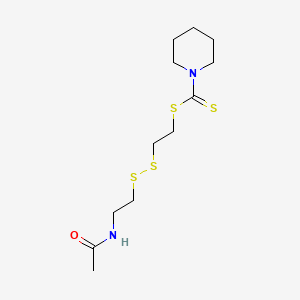

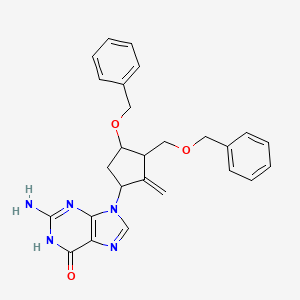
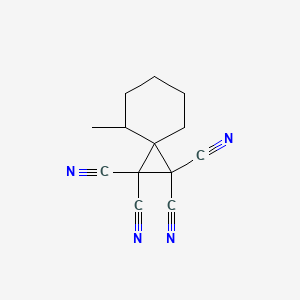
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)

